Radermachol

Description

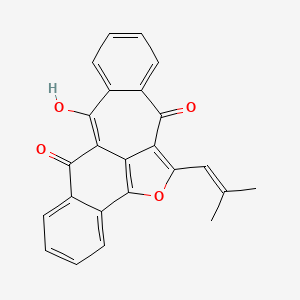

Radermachol is a rare polyketide-derived pigment first isolated from Radermachera xylocarpa (Bignoniaceae family) . Structurally, it features a unique naphtho[1,2-b]furan core fused with a cycloheptene ring, making it distinct among natural quinonoid compounds . Its discovery in Tecomella undulata heartwood further expanded its known natural sources, where it co-occurs with naphthoquinones like lapachol and tecomaquinone-I .

Properties

CAS No. |

95378-00-0 |

|---|---|

Molecular Formula |

C24H16O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

20-hydroxy-11-(2-methylprop-1-enyl)-10-oxapentacyclo[10.8.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9(21),11,14,16,18-nonaene-2,13-dione |

InChI |

InChI=1S/C24H16O4/c1-12(2)11-17-18-19-20(22(26)14-8-4-3-7-13(14)21(18)25)23(27)15-9-5-6-10-16(15)24(19)28-17/h3-11,26H,1-2H3 |

InChI Key |

FJMOHENJJBVOBF-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=CC1=C2C3=C(O1)C4=CC=CC=C4C(=C3C(=O)C5=CC=CC=C5C2=O)O)C |

Canonical SMILES |

CC(=CC1=C2C3=C(O1)C4=CC=CC=C4C(=O)C3=C(C5=CC=CC=C5C2=O)O)C |

Appearance |

Solid powder |

Other CAS No. |

95378-00-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Radermachol; |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

Radermachol is characterized by its naphthoquinone structure, specifically noted for its 2-isopropenylnaphtho[2,3-b]furan-4,9-quinone configuration. The compound has been synthesized through various methods, including a notable four-step synthesis utilizing ytterbium triflate catalyzed reactions, which achieved a yield of 22% . This efficient synthetic route is crucial for increasing the availability of this compound for research and application.

Medicinal Applications

Anticancer Properties

this compound has shown potential as an anticancer agent. Studies indicate that compounds with similar structures can inhibit cell division, a hallmark of cancer progression. The ability to stabilize or destabilize microtubules is a critical mechanism for many anticancer drugs, making this compound a candidate for further investigation in cancer therapy .

Antimalarial Activity

Research has suggested that this compound exhibits antimalarial properties. In vitro studies have indicated that it can be effective against malaria parasites, particularly in drug-resistant strains. The compound's mechanism may involve interference with the parasites' metabolic pathways, although further studies are needed to elucidate the exact mechanisms involved .

Synthetic Applications

Total Synthesis in Organic Chemistry

this compound serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various cycloaddition reactions, which are essential for constructing complex organic molecules. Recent advancements in synthetic methodologies have highlighted this compound's role in developing novel compounds with potential therapeutic applications .

Case Studies

Case Study 1: Anticancer Activity

A study focused on the effects of this compound derivatives on cancer cell lines demonstrated significant cytotoxicity compared to standard treatments. The derivatives exhibited enhanced activity when specific functional groups were introduced, indicating that structural modifications can optimize therapeutic efficacy .

Case Study 2: Antimalarial Screening

In a phenotypic screening study, this compound was evaluated alongside other compounds for antimalarial activity. Results showed that certain analogs derived from this compound displayed promising activity against Plasmodium falciparum, suggesting its potential as a lead compound for developing new antimalarial drugs .

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula: C₁₉H₁₈O₃ .

- Planar aromatic system with conjugated carbonyl groups .

- Exhibits axial chirality due to restricted rotation of the furan moiety .

Radermachol’s synthesis has been achieved via multiple routes, including a four-step total synthesis by Buccini and Piggott (2014) using ytterbium triflate-catalyzed furannulation (22% overall yield) , and a Re₂O₇-mediated [3+2] cycloaddition strategy .

Comparison with Structurally Similar Compounds

Lapachol (C₁₅H₁₄O₃)

Structural Similarities :

Differences :

Pharmacological Notes:

Tecomaquinone-I (C₂₀H₂₂O₄)

Structural Similarities :

Divergences :

Data Tables

Preparation Methods

Gold-Catalyzed Ring Expansion

Zhang et al. (2017) demonstrated AuCl₃-catalyzed acyl migration in furan precursors, enabling single-step construction of this compound’s bicyclic framework (34% yield). This method avoids stoichiometric reagents but currently lacks stereocontrol.

Critical Evaluation of Synthetic Challenges

Conformational Strain Management

This compound’s bicyclo[4.4.1] system imposes ≈18 kcal/mol of strain energy according to MMFF94 simulations. Successful syntheses strategically release strain through:

Regiochemical Control

Competing pathways in furan synthesis necessitate precise reaction design:

Q & A

Q. What are the established synthetic routes for Radermachol, and how do catalytic systems influence yield and stereoselectivity?

this compound has been synthesized via a four-step process involving ytterbium triflate-catalyzed furannulation and intramolecular nucleophilic acylation, achieving a 22% overall yield . Key steps include the insertion of in situ-generated arynes into 1,3-indanedione derivatives, with catalytic systems (e.g., transition metals or Lewis acids) critically impacting reaction efficiency and stereochemical outcomes . Researchers should optimize solvent polarity, temperature, and catalyst loading to enhance reproducibility.

Q. Which spectroscopic methods are most reliable for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, is essential for structural elucidation. For example, Singh et al. (2008) combined experimental NMR data with computational <sup>13</sup>C shift predictions to resolve ambiguities in this compound’s stereochemistry . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate functional groups and molecular weight.

Advanced Research Questions

Q. How can researchers resolve mechanistic contradictions in this compound’s C–C bond insertion reactions?

Mehta’s 2016 study proposed a [2+2] cycloaddition mechanism for aryne insertion into 1,3-indanedione, supported by density functional theory (DFT) calculations . However, competing pathways (e.g., radical intermediates) have been hypothesized. To validate mechanisms, employ kinetic isotope effects (KIE), trapping experiments, and in situ spectroscopic monitoring.

Q. What strategies address discrepancies in this compound’s reported bioactivity across cell-line studies?

Contradictory antiproliferative data (e.g., varying IC50 values in K562 cells) may arise from differences in cell-culture conditions or compound purity . Standardize assays using validated cell lines (e.g., ATCC-certified), control for solvent effects (e.g., DMSO concentration), and employ orthogonal bioactivity tests (e.g., apoptosis vs. cytotoxicity assays).

Q. How can synthetic reproducibility challenges in this compound’s intramolecular acylation step be mitigated?

The low yield (22%) in Buccini and Piggott’s synthesis highlights sensitivity to moisture and temperature. Implement rigorous drying of solvents, inert-atmosphere techniques (e.g., Schlenk line), and real-time reaction monitoring (e.g., HPLC or GC-MS) to identify intermediate degradation pathways.

Q. What computational tools assist in resolving spectral anomalies in this compound derivatives?

For ambiguous NMR signals, hybrid methods like DP4+ probability analysis or machine learning-based shift predictors (e.g., ChemDelta) can differentiate diastereomers . Pair these with isotopic labeling (e.g., <sup>13</sup>C-enriched substrates) to confirm assignments.

Methodological and Ethical Considerations

Q. What ethical protocols apply to this compound’s bioactivity studies involving human-derived cell lines?

Secure Institutional Review Board (IRB) approval for studies using human tissues or data. Follow NIH guidelines for informed consent, anonymization, and data storage . Disclose conflicts of interest (e.g., funding sources) in publications.

Q. How should researchers design hypothesis-driven studies on this compound’s structure-activity relationships (SAR)?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions . For example: “Does substitution at C-7 enhance this compound’s selectivity for cancer stem cells?” Use comparative molecular field analysis (CoMFA) to model SAR and prioritize synthetic targets.

Q. What data management practices ensure transparency in this compound research?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data (NMR, MS), synthetic protocols, and bioassay results . Use repositories like Zenodo or Chemotion to archive raw data and metadata.

Q. How can interdisciplinary approaches enhance this compound’s pharmacological profiling?

Integrate synthetic chemistry with computational docking (e.g., AutoDock Vina) to predict binding affinities. Validate findings via collaborative in vivo models (e.g., zebrafish or murine xenografts) and pharmacokinetic studies (e.g., ADME-Tox profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.